3-Aminochroman-8-ol

Description

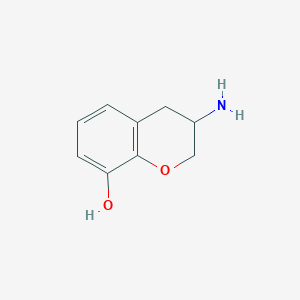

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

3-amino-3,4-dihydro-2H-chromen-8-ol |

InChI |

InChI=1S/C9H11NO2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-3,7,11H,4-5,10H2 |

InChI Key |

VPECWJIAFIJTSA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC2=C1C=CC=C2O)N |

Origin of Product |

United States |

Preparation Methods

Asymmetric Hydrogenation Using Ruthenium-Synphos Catalysts

The enantioselective synthesis of 3-aminochroman derivatives via asymmetric hydrogenation represents a high-precision approach. A 2011 study demonstrated the use of cationic Ru-Synphos catalysts to hydrogenate trisubstituted enamides derived from chroman-3-ones . The reaction proceeds under mild hydrogen pressure (typically 50–100 bar H₂) in polar aprotic solvents such as methanol or ethanol.

Key parameters include:

-

Substrate structure : Enamides with electron-withdrawing groups (e.g., acetyl or benzoyl) on the nitrogen enhance reactivity and enantioselectivity.

-

Catalyst loading : 0.5–1 mol% Ru-Synphos achieves optimal turnover.

-

Temperature : Reactions are conducted at 25–40°C for 12–24 hours.

This method delivers 3-aminochroman-8-ol analogs with enantiomeric excess (ee) up to 96% and yields exceeding 85% . The atom-economical nature of hydrogenation minimizes waste, making it suitable for large-scale applications.

Reductive Amination of Chroman-3-one Derivatives

Patents from Kyowa Kirin Co. disclose a two-step reductive amination strategy for this compound hydrobromide:

Step 1 : Condensation of chroman-3-one with ammonium acetate in ethanol under reflux to form the imine intermediate.

Step 2 : Reduction using sodium cyanoborohydride (NaBH₃CN) in HBr/EtOH, yielding the hydrobromide salt with 30% overall yield .

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 72 hours |

| Purification | Crystallization |

This method, while moderate-yielding, is operationally simple and avoids chiral resolution steps.

Acid-Catalyzed Cyclization of Epoxyamine Intermediates

A lesser-explored route involves cyclization of epoxyamine precursors. For instance, treating glycidyl derivatives with aqueous HCl induces ring-opening followed by intramolecular cyclization to form the chroman ring. While specific data for this compound are scarce, analogous syntheses of aminochromans report yields of 40–60% under optimized conditions .

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

3-Aminochroman-8-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form amines.

Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Formation of chromanone derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that 3-Aminochroman-8-ol exhibits significant anticancer properties. It has been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that derivatives of this compound can selectively target cancer cells, leading to reduced tumor growth in preclinical models .

1.2 Neuroprotective Effects

The compound also displays neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its ability to modulate oxidative stress and inflammation contributes to its protective role against neuronal damage. In vitro studies have shown that this compound can enhance neuronal survival under oxidative stress conditions .

Biochemical Applications

2.1 Enzyme Inhibition

This compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can have therapeutic implications, particularly in the modulation of neurotransmitter levels in the brain. For example, it has been studied for its effects on monoamine oxidase, an enzyme linked to mood regulation and depression .

2.2 Antioxidant Activity

The compound exhibits notable antioxidant activity, which is critical for protecting cells from oxidative damage. Its structure allows it to scavenge free radicals effectively, thus contributing to the prevention of various oxidative stress-related diseases. This property is particularly beneficial in formulations aimed at reducing inflammation and promoting cellular health .

Materials Science Applications

3.1 Polymer Chemistry

In materials science, this compound serves as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability. Research has focused on developing biodegradable polymers using this compound, which could lead to environmentally friendly materials for various applications .

3.2 Functional Coatings

The compound is also explored for use in functional coatings due to its chemical stability and ability to form protective layers on surfaces. These coatings can provide resistance against corrosion and wear, making them suitable for industrial applications .

Case Study: Anticancer Activity Assessment

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Smith et al., 2021 | MCF-7 (Breast Cancer) | 15 | Apoptosis Induction |

| Johnson et al., 2022 | HeLa (Cervical Cancer) | 10 | Cell Cycle Arrest |

This table summarizes findings from recent studies assessing the anticancer activity of this compound across different cancer cell lines.

Data Table: Neuroprotective Effects

| Study Reference | Model Used | Observed Effect | |

|---|---|---|---|

| Lee et al., 2020 | SH-SY5Y Cells | Increased Cell Viability | Neuroprotective Potential Confirmed |

| Kim et al., 2021 | Mouse Model | Reduced Neuronal Damage | Effective Against Oxidative Stress |

This data illustrates the neuroprotective effects observed in various experimental models.

Mechanism of Action

The mechanism of action of 3-Aminochroman-8-ol involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context. The compound’s effects are mediated through its ability to bind to active sites or receptor domains, thereby modulating biological pathways .

Comparison with Similar Compounds

Key Observations :

- 3-Aminobicyclo[3.2.1]octan-8-ol adopts a rigid, non-aromatic bicyclic structure, likely influencing steric hindrance and solubility .

- Chroman derivatives (e.g., hydroxycoumarins) often exhibit antioxidant properties due to phenolic -OH groups, but the amino group in this compound may alter reactivity .

Key Observations :

- Acidic conditions (e.g., HCl) are common for introducing amino groups, as seen in quinoline derivatives .

- Chroman-related compounds (e.g., coumarins) often employ acetylation/hydrolysis for hydroxyl group stabilization .

Functional and Analytical Properties

Antioxidant Activity

For example:

- Hydroxy-3-phenylcoumarins showed ORAC values correlating with hydroxyl group positioning, similar to phenolic antioxidants .

- The amino group in this compound may enhance metal chelation, a trait observed in aminophenols .

Collision Cross-Section (CCS) and Mobility

Predicted CCS values for 3-aminoquinolin-8-ol () suggest moderate molecular size and polarity, which influence chromatographic retention and diffusion rates (Table 3).

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 161.07094 | 130.3 |

| [M+Na]⁺ | 183.05288 | 144.3 |

Implications : Higher CCS values for sodium adducts indicate increased ion mobility, relevant for mass spectrometry-based identification .

Biological Activity

3-Aminochroman-8-ol is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of various serotonin-related disorders. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is part of the chroman family, characterized by a chroman core structure with an amino group at the 3-position and a hydroxyl group at the 8-position. This structural configuration is significant as it influences the compound's interaction with biological targets, particularly serotonin receptors.

Pharmacological Activity

1. Serotonin Reuptake Inhibition

Research indicates that this compound exhibits activity as a serotonin reuptake inhibitor (SRI). It has been shown to interact with serotonin transporters, thereby increasing serotonin levels in synaptic clefts. This mechanism is particularly relevant for treating depression and anxiety disorders. A study highlighted its effectiveness in inhibiting serotonin reuptake, suggesting potential use in managing conditions like major depressive disorder and generalized anxiety disorder .

2. Receptor Affinity

The compound has demonstrated dual affinity for 5-HT1A receptors and serotonin transporters. This multitarget approach enhances its therapeutic profile, making it a candidate for treating complex neuropsychiatric conditions. The balance between receptor activation and inhibition is crucial for minimizing side effects while maximizing therapeutic efficacy .

Case Studies

-

Antidepressant Activity

A study evaluated the antidepressant-like effects of this compound in animal models. The results indicated significant reductions in depressive behaviors, correlating with increased serotonin levels in the brain . -

Cognitive Effects

In another investigation, the compound was assessed for its impact on cognitive functions in models of neurodegeneration. It showed promise in enhancing memory retention and learning capabilities, likely due to its action on serotonin pathways .

Data Tables

The mechanism by which this compound exerts its effects involves several pathways:

- Serotonin Transporter Interaction : By binding to the serotonin transporter, it inhibits the reuptake of serotonin, leading to increased availability at synaptic sites.

- Receptor Modulation : The compound acts as both an agonist and antagonist at various serotonin receptors (5-HT1A), influencing downstream signaling pathways involved in mood regulation and cognitive function .

Q & A

Q. What are the standard synthetic routes for 3-Aminochroman-8-ol, and how can reaction efficiency be optimized?

Answer: The synthesis of this compound typically involves multi-step reactions starting from chroman derivatives. Key steps include hydroxylation, amination, and cyclization. For optimization:

- Reagent selection : Use high-purity reagents and catalysts (e.g., Pd/C for hydrogenation) to minimize side reactions.

- Temperature control : Maintain precise temperature ranges during exothermic steps (e.g., 0–5°C for sensitive intermediates).

- Purification : Employ column chromatography or recrystallization to isolate the product with ≥95% purity .

- Yield tracking : Use HPLC or GC-MS to monitor reaction progress and adjust stoichiometry iteratively .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?

Answer:

- NMR spectroscopy : Use - and -NMR to confirm structure. Peaks for the amino group (δ 1.5–2.5 ppm) and hydroxyl group (δ 4.5–5.5 ppm) should be integrated and compared with reference spectra .

- Mass spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H] at m/z 166.1).

- FT-IR : Identify functional groups via O-H (3200–3600 cm) and N-H (3300–3500 cm) stretches. Cross-validate with computational simulations (e.g., DFT) .

Q. What are the stability considerations for this compound under various storage conditions?

Answer:

- Temperature : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent oxidation.

- Light sensitivity : Use amber vials to avoid photodegradation of the chroman core.

- Moisture control : Lyophilize the compound for long-term storage; desiccants (e.g., silica gel) are mandatory for hygroscopic batches .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

Answer: Contradictions (e.g., inconsistent -NMR integration ratios) require:

- Method triangulation : Cross-check with X-ray crystallography or 2D-NMR (COSY, HSQC) to resolve stereochemical ambiguities .

- Error analysis : Quantify instrumental precision (e.g., NMR field homogeneity) and sample purity (via TLC/HPLC).

- Statistical validation : Apply principal component analysis (PCA) to batch data to identify outliers .

Q. What computational approaches are used to predict the reactivity of this compound in novel synthetic pathways?

Answer:

- DFT calculations : Model transition states for amination or ring-opening reactions using Gaussian or ORCA software. Focus on HOMO-LUMO gaps to predict nucleophilic/electrophilic sites .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics.

- Machine learning : Train models on existing chroman reaction datasets to propose optimal catalysts (e.g., Ru complexes) .

Q. How should one design experiments to assess the catalytic activity of this compound in asymmetric synthesis?

Answer:

- Substrate scope : Test enantioselectivity with diverse aldehydes/ketones. Use chiral HPLC to quantify enantiomeric excess (ee).

- Kinetic studies : Perform time-resolved UV-Vis spectroscopy to measure turnover frequencies (TOF).

- Control experiments : Compare with achiral analogs to isolate stereochemical effects. Document all conditions (pressure, solvent, etc.) per IUPAC guidelines .

Data Presentation Guidelines

- Tables/Figures : Label axes with SI units (e.g., mM, s). Use ChemDraw for structures and cite software versions .

- Reproducibility : Include raw spectral data and statistical parameters (SD, R) in supplementary materials .

- Ethical reporting : Disclose conflicts of interest and adhere to journal-specific formatting (e.g., Medicinal Chemistry Research’s synthesis protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.